molecular formula C23H28N4O3 B298443 2-[2-(3-Allyl-4,5-diethoxybenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile

2-[2-(3-Allyl-4,5-diethoxybenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No. B298443
M. Wt: 408.5 g/mol
InChI Key: HVNCVQKTADGNEL-QFEZKATASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Allyl-4,5-diethoxybenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DMAMCL, and it has been synthesized using different methods to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of DMAMCL involves its binding to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream targets. DMAMCL has been shown to exhibit selectivity towards specific protein kinases, and its binding affinity can be modulated by modifying the structure of the compound.
Biochemical and Physiological Effects:
DMAMCL has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. DMAMCL has also been shown to have neuroprotective effects, and it has been proposed as a potential therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMAMCL is its selectivity towards specific protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. DMAMCL also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, DMAMCL has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the study of DMAMCL, including the optimization of its synthesis and modification of its structure to improve its selectivity and binding affinity towards specific protein kinases. DMAMCL can also be used as a lead compound for the development of novel kinase inhibitors with improved pharmacokinetic properties and therapeutic efficacy. Additionally, DMAMCL can be used in combination with other drugs to enhance their therapeutic effects and reduce their side effects.
Conclusion:
DMAMCL is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its selective inhibition of protein kinases makes it a useful tool for studying the role of these kinases in various cellular processes, and its low toxicity profile makes it suitable for in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of DMAMCL.

Synthesis Methods

The synthesis of DMAMCL involves the condensation of 3-allyl-4,5-diethoxybenzaldehyde with hydrazine hydrate, followed by the reaction with 2-methoxy-4-(chloromethyl)-6-methylpyridine to yield the final product. The synthesis of DMAMCL has been optimized using different reaction conditions to improve the yield and purity of the compound.

Scientific Research Applications

DMAMCL has been extensively studied for its potential applications in medicinal chemistry, particularly as a potent inhibitor of protein kinases. Protein kinases play a crucial role in cell signaling pathways, and their dysregulation has been associated with various diseases, including cancer, inflammation, and autoimmune disorders. DMAMCL has been shown to inhibit the activity of several protein kinases, including the mitogen-activated protein kinase (MAPK) family, which are involved in cell proliferation and survival.

properties

Product Name

2-[2-(3-Allyl-4,5-diethoxybenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(2Z)-2-[(3,4-diethoxy-5-prop-2-enylphenyl)methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-6-9-18-11-17(12-21(29-7-2)22(18)30-8-3)14-25-27-23-20(13-24)19(15-28-5)10-16(4)26-23/h6,10-12,14H,1,7-9,15H2,2-5H3,(H,26,27)/b25-14-

InChI Key

HVNCVQKTADGNEL-QFEZKATASA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)CC=C)/C=N\NC2=NC(=CC(=C2C#N)COC)C

SMILES

CCOC1=CC(=CC(=C1OCC)CC=C)C=NNC2=C(C(=CC(=N2)C)COC)C#N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)CC=C)C=NNC2=NC(=CC(=C2C#N)COC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.